2H,2H,3H,3H-Perfluorooctanoic acid

Catalog No.
S1535955
CAS No.
914637-49-3
M.F
C8H5F11O2
M. Wt
342.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H,2H,3H,3H-Perfluorooctanoic acid

CAS Number

914637-49-3

Product Name

2H,2H,3H,3H-Perfluorooctanoic acid

IUPAC Name

4,4,5,5,6,6,7,7,8,8,8-undecafluorooctanoic acid

Molecular Formula

C8H5F11O2

Molecular Weight

342.11 g/mol

InChI

InChI=1S/C8H5F11O2/c9-4(10,2-1-3(20)21)5(11,12)6(13,14)7(15,16)8(17,18)19/h1-2H2,(H,20,21)

InChI Key

ABFCFCPCGMHSRX-UHFFFAOYSA-N

SMILES

C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O

Synonyms

4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-octanoic Acid; 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic Acid

Canonical SMILES

C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O

PFAS are a group of man-made chemicals that have been in use since the 1940s, and are (or have been) found in many consumer products like cookware, food packaging, and stain repellants . Most PFAS are resistant to grease, oil, water, and heat, which is why they’ve been used in industry and consumer products worldwide .

Due to their widespread use and resistance to degradation in the environment, they are often found in water supplies and are a topic of increasing environmental concern .

    Laboratory Chemicals

    It is used as a laboratory chemical . In this context, it can be used in various chemical reactions and synthesis processes. The specific procedures would depend on the nature of the experiment being conducted.

    Manufacture of Substances

    It is used in the manufacture of other substances . This could involve its use as a reagent in chemical reactions to produce other compounds. The specific procedures and technical details would depend on the particular manufacturing process.

    Scientific Research and Development

    Environmental Studies

    Given its presence as a contaminant in wastewater , it can be used in environmental studies to understand its impact on ecosystems. This could involve monitoring its levels in different environmental compartments and studying its effects on various organisms. The specific methods would depend on the objectives of the study.

    Development of Remediation Techniques

    Due to its environmental persistence, research could be conducted to develop techniques for its removal or degradation . This could involve testing different physical, chemical, or biological treatment methods. The specific procedures would depend on the type of treatment being tested.

    Toxicological Studies

    Given its potential health effects, it can be used in toxicological studies to understand its impact on human health . This could involve in vitro or in vivo experiments to study its toxicity, bioaccumulation potential, and possible mechanisms of action. The specific experimental procedures would depend on the nature of the study.

2H,2H,3H,3H-Perfluorooctanoic acid, commonly known as perfluorooctanoic acid, is a synthetic perfluorinated carboxylic acid characterized by an eight-carbon chain fully fluorinated except for the terminal carboxylic acid group. This compound is a member of the broader class of per- and polyfluoroalkyl substances, often abbreviated as PFAS. Its chemical structure consists of a hydrophilic carboxylic acid "head" and a hydrophobic perfluorinated "tail," making it an effective surfactant in various industrial applications, including the manufacturing of fluoropolymers and stain-resistant coatings for textiles and carpets .

Perfluorooctanoic acid has been utilized since the 1940s and is known for its exceptional stability due to the strong carbon-fluorine bonds. This stability contributes to its persistence in the environment, raising concerns about ecological and human health impacts .

5:3 FTCA is classified as a hazardous material. Here are some key safety concerns:

  • Toxicity: Studies suggest potential developmental and reproductive effects in animals exposed to PFAS. The specific toxicity of 5:3 FTCA requires further investigation.
  • Flammability: 5:3 FTCA is highly flammable and requires appropriate handling precautions.

The chemical behavior of 2H,2H,3H,3H-Perfluorooctanoic acid is primarily influenced by its functional groups. It can undergo various reactions typical of carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Neutralization: Reaction with bases to form salts.
  • Reduction: Under certain conditions, it can be reduced to form less fluorinated compounds.

In industrial processes, perfluorooctanoic acid is often involved in emulsion polymerization reactions where it acts as a surfactant, facilitating the formation of fluoropolymer emulsions by lowering surface tension .

Research on the biological activity of 2H,2H,3H,3H-Perfluorooctanoic acid indicates potential toxicity and adverse health effects. It has been associated with various health issues, including:

  • Endocrine disruption: Impacts on hormone regulation.
  • Developmental effects: Potential negative effects on fetal development.
  • Carcinogenicity: Some studies suggest links to certain types of cancer.

Despite these concerns, regulatory assessments have indicated that while exposure levels in humans may not pose significant risks at current concentrations, environmental persistence and bioaccumulation remain critical issues .

There are two primary methods for synthesizing 2H,2H,3H,3H-Perfluorooctanoic acid:

  • Electrochemical Fluorination (ECF):
    • Involves the reaction of octanoyl chloride with hydrofluoric acid.
    • Produces a mixture of perfluorinated compounds alongside the desired product.
  • Telomerization:
    • A more controlled method where tetrafluoroethylene reacts with organoiodine compounds.
    • This method yields linear perfluorinated carboxylic acids after oxidation steps .

These synthesis routes highlight the complexity and specificity required in producing this compound for industrial applications.

2H,2H,3H,3H-Perfluorooctanoic acid is utilized in various applications due to its unique properties:

  • Fluoropolymer Manufacturing: Acts as an emulsifier in the production of polytetrafluoroethylene (PTFE) and other fluoropolymers.
  • Stain and Water Resistance: Used in coatings for textiles and carpets to impart water-repellent properties.
  • Aerospace and Automotive Industries: Employed in manufacturing non-stick surfaces and protective coatings .

Its versatility makes it a valuable compound across multiple industries despite growing regulatory scrutiny.

Studies investigating the interactions of 2H,2H,3H,3H-Perfluorooctanoic acid with biological systems have revealed significant findings regarding its persistence and accumulation:

  • Bioaccumulation: Evidence shows that this compound can accumulate in living organisms over time.
  • Environmental Transport: It has been detected in remote areas far from its source due to long-range transport mechanisms .

These studies underscore the need for continued monitoring and assessment of perfluorooctanoic acid's environmental impact.

Several compounds share structural similarities with 2H,2H,3H,3H-Perfluorooctanoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Perfluorohexanoic AcidSix carbon chain fully fluorinatedShorter chain length than PFOA
Perfluorononanoic AcidNine carbon chain fully fluorinatedLonger chain length affecting properties
Perfluorodecanoic AcidTen carbon chain fully fluorinatedIncreased hydrophobicity
Perfluorosulfonic AcidContains sulfonate groupDifferent functional group; used as surfactant

XLogP3

3.9

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

342.01138918 g/mol

Monoisotopic Mass

342.01138918 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

5:3 FTCA

Use Classification

PFAS -> F-telomer X:3 carboxylic acid (FTCA)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS (n:2 fluorotelomer carboxylic acids, n=5)

Dates

Modify: 2023-08-15

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